Benzo[b]thiophen-2-amine
CAS No.: 4521-30-6
Cat. No.: VC21086604
Molecular Formula: C8H7NS
Molecular Weight: 149.21 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[b]thiophen-2-amine - 4521-30-6](/images/no_structure.jpg)
Specification
CAS No. | 4521-30-6 |
---|---|
Molecular Formula | C8H7NS |
Molecular Weight | 149.21 g/mol |
IUPAC Name | 1-benzothiophen-2-amine |
Standard InChI | InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 |
Standard InChI Key | VJYJBBMMLIDJEF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(S2)N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)N |
Introduction
Chemical Identity and Properties
Benzo[b]thiophen-2-amine, also known as 1-benzothiophen-2-amine, is a sulfur-containing heterocyclic compound with the molecular formula C8H7NS . Its structure consists of a benzene ring fused to a thiophene ring with an amino group at position 2 of the thiophene ring. The compound is characterized by unique physicochemical properties that contribute to its utility in chemical synthesis and potential pharmaceutical applications.
Physical and Chemical Properties
Benzo[b]thiophen-2-amine possesses distinct physicochemical characteristics that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1. Physicochemical Properties of Benzo[b]thiophen-2-amine
Property | Value |
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CAS Number | 4521-30-6 |
Molecular Formula | C8H7NS |
Molecular Weight | 149.213 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 313.1±15.0 °C at 760 mmHg |
Flash Point | 143.2±20.4 °C |
Exact Mass | 149.029922 |
PSA (Polar Surface Area) | 54.26000 |
LogP | 2.50 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Index of Refraction | 1.744 |
Recommended Storage | 2-8°C |
Hazard Classification | Xi (Irritant) |
HS Code | 2934999090 |
The compound exhibits moderate lipophilicity with a LogP value of 2.50, indicating a balanced distribution between aqueous and lipid phases . This property is particularly relevant for pharmaceutical applications as it influences membrane permeability and potential bioavailability. The relatively high boiling point (313.1±15.0 °C) reflects the compound's stability, while the polar surface area (54.26) provides insight into its potential for hydrogen bonding and membrane permeation.
Structural Characteristics
The structural features of benzo[b]thiophen-2-amine contribute significantly to its chemical reactivity and potential biological interactions. The compound's bicyclic aromatic system provides rigidity to the molecular framework, while the amino group at the 2-position serves as a versatile functional handle for further chemical modifications.
Electronic and Conformational Properties
The presence of the amino group at the 2-position of the benzothiophene scaffold creates an electron-rich center that can participate in various chemical transformations. The nitrogen atom of the amino group can function as both a hydrogen bond donor and a nucleophilic center in chemical reactions. Additionally, the sulfur atom in the thiophene ring contributes to the compound's unique electronic distribution, potentially influencing its interactions with biological targets.
The planar conformation of the benzothiophene core provides a rigid scaffold that can be advantageous for molecular recognition events in biological systems. This planarity, combined with the directionality of the amino group, creates a distinctive three-dimensional architecture that may be exploited in drug design efforts.
Synthetic Approaches
Various synthetic methodologies have been developed for the preparation of benzo[b]thiophen-2-amine, reflecting its importance as a building block in organic synthesis.
Literature-Reported Syntheses
Several research groups have reported the synthesis of benzo[b]thiophen-2-amine with varying yields. Notable examples include:
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Capperucci, Antonella et al. (1995) reported a synthesis with approximately 55% yield in the Journal of Organic Chemistry .
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Fevrier et al. (1993) achieved approximately 78% yield as reported in the Journal of Heterocyclic Chemistry .
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A Schering Corporation Patent (US2007/117804 A1, 2007) documented a synthesis with approximately 88% yield .
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Del Amo, Vicente et al. (2006) also reported a synthesis in Angewandte Chemie - International Edition .
Analytical Methods and Characterization
Identification and Characterization Techniques
Standard analytical techniques for the identification and characterization of benzo[b]thiophen-2-amine include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) Spectroscopy for functional group identification
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Ultraviolet-Visible (UV-Vis) Spectroscopy for electronic transition analysis
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X-ray Crystallography for solid-state structure determination
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